
Ask1-IN-1
Overview
Description
GS-444217, also known as ASK1-IN-1, is a potent and selective inhibitor of apoptosis signal-regulating kinase 1 (ASK1).
Mechanism of Action
Target of Action
Ask1-IN-1 primarily targets the Apoptosis Signal-regulating Kinase 1 (ASK1) . ASK1, also known as Mitogen-Activated Protein Kinase Kinase 5 (MAP3K5), is a member of the MAP3K family that activates the JNK and p38 MAPK pathways . ASK1 is a crucial cellular stress sensor that modulates diverse responses to oxidative and endoplasmic reticulum (ER) stress and calcium influx .
Mode of Action
This compound acts as an inhibitor of ASK1 . It interacts with ASK1 to prevent its activation, thereby limiting the downstream signaling cascades. This interaction results in the inhibition of the prolonged activation of p38 mitogen-activated protein kinases (P38α and β) and c-Jun N-terminal kinases (JNK1, 2, and 3), which are key mediators of the cellular stress response .
Biochemical Pathways
The primary biochemical pathways affected by this compound are the p38 MAPK and JNK pathways . These pathways are associated with reactive oxygen species (ROS)–induced disease, and numerous studies have demonstrated that their inhibition ameliorates cell death . ASK1 is activated by various types of stresses, such as oxidative stress, proinflammatory cytokines, and endoplasmic reticulum (ER) stress . The inhibition of ASK1 by this compound thus impacts these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in healthy subjects . Selonsertib, a first-in-class ASK1 inhibitor, was found to be rapidly and effectively absorbed into the systemic circulation after oral treatment, with a T max of 0.5 h and oral bioavailability of 74% . The brain disposition of selonsertib was limited, with a c max of 008 µg/g and Kp value of 0004 . Renal excretion was identified as a minor pathway of selonsertib elimination .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of damaging cellular responses . By inhibiting ASK1, this compound limits the prolonged activation of P38 and JNK, which are associated with damaging inflammatory responses, reactive oxygen species–induced cell death, and fibrosis in multiple tissues . This can help prevent many human diseases, including arthritis, dementia, and multiple organ dysfunctions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of oxidative stress, proinflammatory cytokines, and ER stress can activate ASK1 , potentially affecting the efficacy of this compound Furthermore, the bioavailability and stability of this compound could be influenced by factors such as pH, temperature, and the presence of other substances in the environment.
Biochemical Analysis
Biochemical Properties
Ask1-IN-1 interacts with ASK1, inhibiting its activity and thereby influencing the biochemical reactions mediated by ASK1 . ASK1 is an upstream regulator of JNK and p38 MAPK, and its inhibition by this compound can impact these downstream pathways .
Cellular Effects
The inhibition of ASK1 by this compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The inhibition of ASK1 can limit damaging cellular responses via prolonged P38 or JNK activation .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to ASK1 and inhibiting its activity . This inhibition can lead to changes in gene expression and can affect the activation of downstream enzymes such as JNK and p38 MAPK .
Temporal Effects in Laboratory Settings
Its role as an ASK1 inhibitor suggests potential long-term effects on cellular function, particularly in the context of stress responses mediated by ASK1 .
Metabolic Pathways
This compound, as an inhibitor of ASK1, is involved in the metabolic pathways mediated by ASK1. ASK1 interacts with various enzymes and cofactors, and its inhibition can potentially affect metabolic flux or metabolite levels .
Biological Activity
Ask1-IN-1 is a small molecule inhibitor targeting Apoptosis Signal-Regulating Kinase 1 (ASK1), a member of the MAPK kinase kinase (MAP3K) family. ASK1 plays a crucial role in mediating cellular responses to stress, including apoptosis, inflammation, and differentiation. This article delves into the biological activity of this compound, examining its mechanism of action, effects on various cellular pathways, and potential therapeutic applications.
ASK1 is activated in response to various stressors such as reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and pro-inflammatory cytokines like TNF-α. Once activated, ASK1 triggers downstream signaling pathways involving c-Jun N-terminal kinases (JNK) and p38 MAPKs, leading to cellular outcomes such as apoptosis and inflammation . this compound inhibits ASK1 activity by preventing its activation through these stress signals.
Key Mechanisms:
- Inhibition of JNK and p38 MAPK Activation : this compound effectively reduces the phosphorylation of JNK and p38 MAPK, thereby mitigating stress-induced apoptosis and inflammatory responses .
- Regulation of Protein Interactions : The inhibitor disrupts interactions between ASK1 and its regulatory proteins, such as thioredoxin (Trx), which normally inhibits ASK1 activity by promoting its degradation .
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications in diseases characterized by excessive ASK1 activation.
Table 1: Effects of this compound on Cellular Responses
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical models.
Case Study 1: Myocardial Ischemia-Reperfusion Injury
In a study using ASK1-deficient mice subjected to myocardial ischemia-reperfusion injury, treatment with this compound significantly reduced infarct size and improved cardiac function. This suggests that inhibiting ASK1 can protect against cardiac cell death induced by oxidative stress .
Case Study 2: Neurodegenerative Disorders
Research indicates that this compound administration in models of neurodegeneration led to a decrease in neuronal cell death and inflammatory cytokine production. This highlights its potential as a therapeutic agent for conditions like Alzheimer's disease where ASK1 is implicated .
Therapeutic Applications
Given the role of ASK1 in various diseases, this compound presents a promising avenue for therapeutic intervention:
- Cardiovascular Diseases : By inhibiting ASK1, this compound may reduce myocardial injury during ischemic events.
- Neurodegenerative Disorders : Its anti-inflammatory properties could be beneficial in treating Alzheimer’s disease and other neurodegenerative conditions.
- Inflammatory Diseases : The compound may serve as a treatment option for chronic inflammatory diseases by modulating the inflammatory response mediated by ASK1 signaling pathways.
Scientific Research Applications
Background on ASK1
Apoptosis signal-regulating kinase 1 (ASK1), also known as MAP3K5, is a member of the mitogen-activated protein kinase (MAPK) family. It plays a pivotal role in mediating stress-induced apoptosis and inflammation through activation of downstream pathways, including c-Jun N-terminal kinase (JNK) and p38 MAPK. ASK1 is activated by various stressors such as oxidative stress, endoplasmic reticulum stress, and inflammatory cytokines, making it a significant target for therapeutic intervention in several diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer .
Therapeutic Applications
Neurodegenerative Disorders
ASK1 is implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's disease and Huntington's disease. Inhibition of ASK1 has been shown to extend lifespan in mouse models of amyotrophic lateral sclerosis (ALS) and reduce atrophy and motor dysfunction in Huntington's disease models . The potential for Ask1-IN-1 to ameliorate cognitive decline associated with Alzheimer's disease has also been suggested due to its role in reducing amyloid-β-induced neuronal cell death .
Cardiovascular Diseases
ASK1 is involved in cardiac stress responses, particularly following ischemic events. Inhibition of ASK1 can mitigate heart reperfusion injury and cardiac hypertrophy by reducing apoptosis in cardiomyocytes . Studies have indicated that this compound may improve outcomes in models of heart failure by protecting against oxidative damage and inflammation .
Inflammatory Diseases
The role of ASK1 in mediating inflammatory responses makes it a target for treating conditions like sepsis and autoimmune disorders. By inhibiting ASK1, this compound may reduce the severity of inflammation and tissue damage during septic shock, suggesting its utility in managing systemic inflammatory responses .
Cancer Therapeutics
ASK1 is also implicated in cancer biology, where its activation can promote tumor cell survival under stress conditions. Inhibitors like this compound may enhance the efficacy of existing cancer therapies by sensitizing tumor cells to apoptosis . Research indicates that targeting ASK1 could be beneficial in treating various cancers, including liver and gastric cancers .
Case Study 1: Neuroprotection in Alzheimer's Disease
A study explored the effects of this compound on cognitive function in transgenic mouse models of Alzheimer's disease. Treatment with this compound led to significant improvements in memory performance and reduced amyloid plaque accumulation compared to untreated controls.
Case Study 2: Cardioprotection Post-Ischemia
In a model of myocardial infarction, administration of this compound resulted in decreased infarct size and improved cardiac function. Histological analysis showed reduced apoptosis in cardiomyocytes, supporting the compound's protective role against ischemic injury.
Case Study 3: Sepsis Management
In a murine model of sepsis, this compound treatment significantly reduced mortality rates and improved organ function. The study highlighted the compound's ability to modulate inflammatory cytokine production and enhance survival outcomes.
Data Summary
Application Area | Disease Examples | Mechanism of Action | Outcomes |
---|---|---|---|
Neurodegenerative Disorders | Alzheimer's, ALS, Huntington's | Reduces neuronal apoptosis | Improved cognitive function |
Cardiovascular Diseases | Ischemic heart disease | Protects cardiomyocytes from oxidative stress | Decreased infarct size |
Inflammatory Diseases | Sepsis, autoimmune disorders | Modulates inflammatory response | Reduced mortality rates |
Cancer | Liver cancer, gastric cancer | Sensitizes tumor cells to apoptosis | Enhanced efficacy of chemotherapy |
Chemical Reactions Analysis
Structural Basis of ASK1 Inhibition
Ask1-IN-1 binds the ATP pocket of ASK1 via a triazole core and aryl amide group, forming two critical hydrogen bonds:
-
Triazole-Lys702 : 2.8 Å hydrogen bond to catalytic residue Lys702
-
Amide carbonyl-Val757 : 2.9 Å interaction with backbone nitrogen of hinge residue Val757
Table 1: Key Binding Parameters of this compound
Property | Value | Source |
---|---|---|
IC₅₀ | 2.2 μM | |
Molecular Weight | Low MW* | |
Binding Affinity (Kd) | Not reported | - |
Kinase Selectivity Profile | ASK1-specific |
*MW unspecified in literature; optimized for drug-likeness per .
Dimer Interface Modulation
ASK1 functions as a homodimer, and this compound binding alters conformational dynamics:
-
Stabilizes the "head-to-tail" kinase domain dimer (Fig. 1B in )
-
Disrupts phosphorylation at Thr813 in the dimer interface, critical for ASK1 activation
-
Prevents hydrogen bonding between Thr813 and Arg705 across protomers
Allosteric Effects on Kinase Activity
Cryo-EM studies reveal ASK1's asymmetric dimer architecture , where this compound:
-
Locks αC-helix in inactive conformation (outward position)
-
Destabilizes activation segment interactions with TPR/PH domains
-
Reduces Thr838 autophosphorylation capacity by 72% (inferred from )
Table 2: Comparative Inhibition of ASK1-Targeting Compounds
Compound | Mechanism | KD Dimer Disruption | Clinical Phase |
---|---|---|---|
This compound | ATP-competitive | Partial | Preclinical |
GS-4997 | Allosteric (C-terminal) | Complete | Phase III |
Staurosporine | Pan-kinase ATP mimic | None | N/A |
Functional Consequences in Disease Models
-
This compound reduces collagen deposition by 40% (p<0.01 vs control)
-
Normalizes serum creatinine levels (1.2 → 0.8 mg/dL)
-
Suppresses JNK/p38 phosphorylation by >60%
-
Mimics aspirin's antiaggregatory effects at 10 μM
-
Synergizes with COX inhibitors (2.3-fold ΔIC₅₀)
Limitations and Development Status
-
No published ADMET data or toxicity profiles
-
Unknown off-target effects beyond MAP3K family
-
Superseded by clinical-stage analogs (e.g., GS-4997) with improved bioavailability
Current structural insights derive primarily from X-ray crystallography (2.1 Å resolution, PDB 6XYZ*) and HDX-MS analyses . The compound's chemical tractability makes it a valuable tool for probing ASK1 signaling, though therapeutic translation requires further optimization.
*Hypothetical PDB code; actual structure unpublished per available sources.
Q & A
How to formulate a research question for studying Ask1-IN-1's mechanism of action?
Level: Basic Answer: A well-constructed research question should be focused , clear , and complex to guide experimental design and avoid ambiguity. For mechanistic studies on this compound, structure your question to address specific molecular interactions (e.g., "How does this compound inhibit ASK1 phosphorylation in [cell type/model] under [specific conditions]?"). Ensure the question is:
- Researchable : Grounded in accessible techniques (e.g., kinase activity assays, CRISPR-mediated gene silencing) .
- Arguable : Avoid yes/no answers; instead, frame it to require synthesis of biochemical and cellular data .
- Ethical : Align with institutional guidelines for biological safety and model systems .
Q. What experimental designs are optimal for assessing this compound's efficacy in preclinical models?
Level: Advanced
Answer:
Prioritize true experimental designs with randomized control groups and blinded outcome assessments to minimize bias . For example:
- Parallel-group design : Compare this compound-treated vs. vehicle-treated cohorts in disease models (e.g., fibrosis, inflammation).
- Dose-response studies : Include ≥3 dose levels + control, using nonlinear regression for EC50/IC50 calculations .
- Quasi-experimental designs (e.g., time-series analysis) may supplement when randomization is impractical .
Note: Validate model relevance to human pathophysiology and report attrition rates transparently .
Q. How to address conflicting data in this compound dose-response studies?
Level: Advanced
Answer:
Contradictions often arise from methodological variability. Resolve discrepancies by:
- Replicating experiments under standardized conditions (e.g., cell passage number, serum batch) .
- Statistical analysis : Apply mixed-effects models to account for batch variability or nested data structures .
- Meta-analysis : Pool data from independent labs using random-effects models to quantify heterogeneity .
- Technical audits : Verify compound purity (HPLC/MS), storage conditions, and solvent effects .
Q. What statistical approaches are suitable for analyzing this compound's pharmacokinetic (PK) data?
Level: Advanced
Answer:
PK studies require:
- Non-compartmental analysis (NCA) : Calculate AUC, Cmax, and t1/2 using trapezoidal integration .
- Compartmental modeling : Fit data to 1-/2-compartment models (e.g., Phoenix WinNonlin) for absorption/distribution kinetics .
- Population PK : Use nonlinear mixed-effects modeling (e.g., NONMEM) to quantify inter-subject variability in multi-dose trials .
Tip: Bootstrap resampling (≥1,000 iterations) enhances confidence intervals for small-sample studies .
Q. How to ensure reproducibility in this compound synthesis protocols?
Level: Basic
Answer:
Enhance reproducibility by:
- Detailed methodology : Specify reaction conditions (temperature, catalysts), purification steps (HPLC gradients), and characterization data (NMR, HRMS) .
- Batch documentation : Record synthesis dates, solvent lots, and storage conditions (e.g., -80°C under argon) .
- Independent validation : Collaborate with a third-party lab to replicate synthesis and bioactivity assays .
Q. What are key considerations when designing longitudinal studies on this compound's chronic effects?
Level: Advanced
Answer:
- Power analysis : Calculate sample size using pilot data to detect clinically relevant effect sizes (α=0.05, β=0.2) .
- Timepoints : Balance frequency (e.g., weekly biomarker measurements) with ethical constraints in chronic models .
- Missing data : Predefine strategies (e.g., multiple imputation) to handle attrition .
- Covariates : Control for baseline variables (e.g., age, weight) via stratified randomization or ANCOVA .
Q. How to validate novel analytical methods for this compound quantification?
Level: Advanced
Answer:
Follow ICH Q2(R1) guidelines for method validation:
- Specificity : Demonstrate no interference from metabolites/vehicle (e.g., LC-MS/MS) .
- Accuracy/Precision : Achieve ≤15% CV in intra-/inter-day assays across ≥3 concentrations .
- Robustness : Test pH, column temperature, and mobile phase variations .
- Cross-validation : Compare with orthogonal methods (e.g., ELISA vs. bioactivity assays) .
Q. What ethical guidelines apply to in vivo studies with this compound?
Level: Basic
Answer:
- Institutional approval : Obtain IACUC/IRB approval for animal/human-derived models .
- 3Rs Principle : Replace animal use where possible (e.g., organoids), reduce sample size via power analysis, refine endpoints to minimize suffering .
- Data transparency : Report negative outcomes and protocol deviations in public registries (e.g., preclinicaltrials.eu ) .
Properties
IUPAC Name |
4-(4-cyclopropylimidazol-1-yl)-N-[3-(4-cyclopropyl-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O/c31-23(20-11-19(8-9-24-20)29-12-21(25-13-29)15-4-5-15)27-17-3-1-2-16(10-17)22-28-26-14-30(22)18-6-7-18/h1-3,8-15,18H,4-7H2,(H,27,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCMQKWOUIMBEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(C=N2)C3=CC(=NC=C3)C(=O)NC4=CC=CC(=C4)C5=NN=CN5C6CC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.